1-(4-Boc-aminobutyl)piperazine

Description

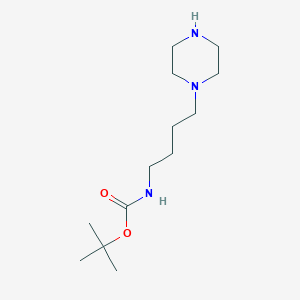

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-piperazin-1-ylbutyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15-6-4-5-9-16-10-7-14-8-11-16/h14H,4-11H2,1-3H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUWFJKBUTXYBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCN1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399728 |

Source

|

| Record name | 1-(4-Boc-aminobutyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874831-61-5 |

Source

|

| Record name | 1-(4-Boc-aminobutyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

In-Depth Technical Guide: 1-(4-Boc-aminobutyl)piperazine (CAS: 874831-61-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Boc-aminobutyl)piperazine, also known as tert-butyl (4-(piperazin-1-yl)butyl)carbamate, is a bifunctional molecule widely employed as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of 1-(4-Boc-aminobutyl)piperazine in the context of PROTAC-based drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(4-Boc-aminobutyl)piperazine is presented in the table below. These properties are crucial for its handling, reactivity, and incorporation into larger molecular constructs.

| Property | Value | Reference |

| CAS Number | 874831-61-5 | [1] |

| Molecular Formula | C₁₃H₂₇N₃O₂ | [1][2] |

| Molecular Weight | 257.38 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in common organic solvents like dichloromethane and ethanol. | [4] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 7 | [2] |

| Topological Polar Surface Area | 53.6 Ų | [2] |

Synthesis and Characterization

General Synthetic Approach

A plausible synthetic route involves the nucleophilic substitution reaction between a commercially available Boc-protected 4-halobutylamine and an excess of piperazine. The Boc (tert-butyloxycarbonyl) group serves to protect the primary amine, allowing for selective alkylation of the piperazine nitrogen.

Alternatively, reductive amination of a Boc-protected amino-aldehyde with piperazine could also yield the desired product. The final product would then be purified using standard techniques such as column chromatography.

Characterization

The identity and purity of 1-(4-Boc-aminobutyl)piperazine are typically confirmed using a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. While a specific spectrum for this compound is not publicly available, related spectra for similar Boc-protected piperazine derivatives can be found.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water containing a small amount of acid (e.g., formic acid or TFA) is a common method for analyzing such compounds.[6]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Role in PROTAC Drug Development

1-(4-Boc-aminobutyl)piperazine serves as a versatile linker in the modular synthesis of PROTACs. The piperazine and aminobutyl moieties provide points of attachment for a ligand that binds to the target protein of interest (the "warhead") and a ligand that recruits an E3 ubiquitin ligase.[1][3]

The general structure of a PROTAC and the role of the linker are depicted in the diagram below.

Caption: General structure of a PROTAC molecule.

The piperazine ring in the linker can enhance the solubility and metabolic stability of the resulting PROTAC molecule.[7] The Boc-protected amine provides a convenient handle for sequential and controlled synthesis, allowing for the attachment of the warhead and the E3 ligase ligand in a stepwise manner.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using 1-(4-Boc-aminobutyl)piperazine as a linker typically involves a series of coupling and deprotection steps. A generalized workflow is presented below.

Caption: Generalized PROTAC synthesis workflow.

Experimental Protocol: Amide Bond Formation

The formation of a stable amide bond is a critical step in incorporating the 1-(4-Boc-aminobutyl)piperazine linker into a PROTAC. The following is a general protocol for coupling the deprotected linker with a carboxylic acid-functionalized warhead or E3 ligase ligand.

Materials:

-

Deprotected 1-(4-aminobutyl)piperazine linker

-

Carboxylic acid-functionalized binding moiety (Warhead or E3 Ligase Ligand)

-

Coupling reagent (e.g., HATU, EDC/HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

Dissolve the carboxylic acid-functionalized binding moiety (1.0 equivalent) in the anhydrous solvent.

-

Add the coupling reagent (1.1 equivalents) and the base (2.0 equivalents) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the deprotected 1-(4-aminobutyl)piperazine linker (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired conjugate.

Signaling Pathway: Targeted Protein Degradation

The ultimate function of a PROTAC is to induce the degradation of a target protein. This is achieved by hijacking the cell's ubiquitin-proteasome system. The PROTAC molecule acts as a bridge, bringing the target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the proteasome.

Caption: Mechanism of PROTAC-mediated protein degradation.

Safety and Handling

While specific toxicity data for 1-(4-Boc-aminobutyl)piperazine is not extensively documented, it should be handled with the standard precautions for laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(4-Boc-aminobutyl)piperazine is a valuable and versatile linker for the synthesis of PROTACs. Its chemical properties allow for straightforward incorporation into complex molecules, and its structural features can contribute favorably to the overall properties of the resulting PROTAC. This guide provides a foundational understanding of its characteristics, synthesis, and application in the exciting and rapidly advancing field of targeted protein degradation. Further research and publication of detailed experimental data will undoubtedly facilitate its broader use in the development of novel therapeutics.

References

- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

1-(4-Boc-aminobutyl)piperazine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Boc-aminobutyl)piperazine, also known by its IUPAC name tert-butyl (4-(piperazin-1-yl)butyl)carbamate, is a bifunctional molecule increasingly utilized in the field of chemical biology and drug discovery. Its structure incorporates a piperazine moiety, a common pharmacophore, and a Boc-protected amine, making it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and its primary application as a linker in Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

While extensive experimental data for 1-(4-Boc-aminobutyl)piperazine is not widely published in readily accessible databases, a compilation of its known and calculated properties is presented below. It is important to note that some of these values are predicted and should be used as a guide pending experimental verification.

| Property | Value | Source |

| IUPAC Name | tert-butyl (4-(piperazin-1-yl)butyl)carbamate | N/A |

| Synonyms | 1-(4-Boc-aminobutyl)piperazine, tert-Butyl N-[4-(piperazin-1-yl)butyl]carbamate | [1] |

| CAS Number | 874831-61-5 | [1][2] |

| Molecular Formula | C₁₃H₂₇N₃O₂ | [1][2] |

| Molecular Weight | 257.38 g/mol | [2] |

| Appearance | Not explicitly reported; likely a solid or oil | N/A |

| Melting Point | Not experimentally determined | N/A |

| Boiling Point | Not experimentally determined | N/A |

| Solubility | Not experimentally determined | N/A |

| Topological Polar Surface Area | 53.6 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 7 | [1] |

Synthesis and Experimental Protocols

The synthesis of 1-(4-Boc-aminobutyl)piperazine can be achieved through the N-alkylation of 1-Boc-piperazine with a suitable 4-carbon linker containing a protected amine. A general, representative protocol is detailed below. This protocol is based on established methods for the synthesis of similar monosubstituted piperazines.[3]

General Synthesis Workflow

The synthesis of 1-(4-Boc-aminobutyl)piperazine typically involves the reaction of 1-Boc-piperazine with a 4-halobutyl derivative where the amino group is protected, for instance, as a phthalimide. The subsequent deprotection of the amine and Boc group can be performed as needed for further synthetic steps. A more direct approach involves the use of N-Boc-4-bromobutylamine.

Caption: General workflow for the synthesis of 1-(4-Boc-aminobutyl)piperazine.

Detailed Experimental Protocol: N-Alkylation of 1-Boc-piperazine

Materials:

-

1-Boc-piperazine

-

N-Boc-4-bromobutylamine

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile (ACN) or Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

-

To a solution of 1-Boc-piperazine (1.0 eq) in acetonitrile or DMF, add N-Boc-4-bromobutylamine (1.0-1.2 eq) and a base such as potassium carbonate or triethylamine (2-3 eq).

-

Stir the reaction mixture at room temperature or heat to 50-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(4-Boc-aminobutyl)piperazine.

Note: This is a generalized protocol. Reaction conditions such as temperature, reaction time, and the choice of base and solvent may need to be optimized for best results.

Spectral Data

As of the latest search, specific, experimentally-derived NMR and IR spectra for 1-(4-Boc-aminobutyl)piperazine are not publicly available in spectral databases. Researchers are advised to acquire their own analytical data upon synthesis for structural confirmation.

Application in PROTAC Technology

The primary and most significant application of 1-(4-Boc-aminobutyl)piperazine is as a linker component in the development of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Role as a PROTAC Linker

The 1-(4-Boc-aminobutyl)piperazine molecule serves as a versatile building block for constructing the linker region of a PROTAC. The piperazine nitrogen provides a point of attachment for one of the PROTAC's terminal ligands (either the E3 ligase binder or the target protein binder), while the Boc-protected amine, after deprotection, allows for the connection to the other end of the linker or the second ligand. The butyl chain provides spacing and flexibility to the linker, which is crucial for the effective formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

Caption: Role of the linker in PROTAC-mediated protein degradation.

Conclusion

1-(4-Boc-aminobutyl)piperazine is a key synthetic intermediate with significant utility in modern drug discovery, particularly in the burgeoning field of targeted protein degradation. While a complete, experimentally verified physicochemical profile is yet to be consolidated in public domains, its structural features and role as a PROTAC linker are well-established. The provided synthetic protocol offers a reliable starting point for its preparation in a laboratory setting. As the development of novel PROTACs continues to accelerate, the demand for versatile linkers such as 1-(4-Boc-aminobutyl)piperazine is expected to grow, underscoring the importance of a thorough understanding of its chemical properties and synthesis.

References

An In-depth Technical Guide to tert-Butyl (4-(piperazin-1-yl)butyl)carbamate: A Versatile Linker in Proteolysis-Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of a PROTAC is crucial to its function and consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This guide provides a detailed overview of tert-butyl (4-(piperazin-1-yl)butyl)carbamate , a bifunctional linker increasingly utilized in the synthesis of PROTACs.

With a molecular formula of C13H27N3O2 and a molecular weight of 257.38 g/mol , this linker offers a combination of a flexible alkyl chain and a piperazine moiety.[1] The piperazine ring can enhance solubility and provides a rigid structural element, while the butyl chain offers optimal spacing for the formation of a productive ternary complex between the target protein and the E3 ligase.[2][3] The tert-butoxycarbonyl (Boc) protecting group on the terminal amine allows for controlled, sequential synthesis of the final PROTAC molecule.

Physicochemical and Structural Data

A comprehensive understanding of the physicochemical properties of a linker is essential for the rational design of PROTACs. Below is a summary of the key data for tert-butyl (4-(piperazin-1-yl)butyl)carbamate.

| Property | Value | Source |

| Molecular Formula | C13H27N3O2 | [1] |

| Molecular Weight | 257.38 g/mol | [1] |

| CAS Number | 874831-61-5 | [1] |

| Canonical SMILES | C1CN(CCN1)CCCCNC(=O)OC(C)(C)C | N/A |

| IUPAC Name | tert-butyl N-[4-(piperazin-1-yl)butyl]carbamate | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO and methanol | N/A |

Role in PROTAC Design and Signaling

The primary function of tert-butyl (4-(piperazin-1-yl)butyl)carbamate is to serve as a linker in the assembly of a PROTAC. The linker's length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the stability of the ternary complex and the subsequent ubiquitination of the target protein.[2][4]

The general mechanism of action for a PROTAC utilizing a linker such as tert-butyl (4-(piperazin-1-yl)butyl)carbamate is depicted in the signaling pathway diagram below.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

Navigating the Solubility of 1-(4-Boc-aminobutyl)piperazine: A Technical Guide for Researchers

An in-depth examination of the solubility characteristics of 1-(4-Boc-aminobutyl)piperazine, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its solubility in various organic solvents, detailed experimental protocols for solubility determination, and a discussion of the molecular factors governing its solubility behavior.

Introduction

1-(4-Boc-aminobutyl)piperazine, also known as tert-butyl (4-(piperazin-1-yl)butyl)carbamate, is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a lipophilic tert-butyloxycarbonyl (Boc) protecting group and a hydrophilic piperazine moiety, rendering it a versatile linker for the synthesis of complex molecules, most notably PROTACs. Understanding its solubility profile in a range of organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This technical guide consolidates available solubility information, provides a practical experimental protocol for its determination, and explores the underlying chemical principles that dictate its solubility.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 874831-61-5 | [1] |

| Molecular Formula | C₁₃H₂₇N₃O₂ | [1] |

| Molecular Weight | 257.38 g/mol | [1] |

| Appearance | White to light yellow crystals or solid | [2][3] |

| Predicted LogP | 1.5 | |

| pKa | Not available |

Solubility Profile

Direct quantitative solubility data for 1-(4-Boc-aminobutyl)piperazine in organic solvents is not extensively reported in the literature. However, based on its chemical structure and data from structurally similar compounds, a qualitative and predictive solubility profile can be established. The presence of the bulky, nonpolar Boc group generally enhances solubility in nonpolar organic solvents, while the two basic nitrogen atoms of the piperazine ring and the carbamate linkage contribute to its solubility in more polar and protic solvents.

A close analog, 1-(2-N-Boc-aminoethyl)piperazine (CAS 140447-78-5), has a predicted aqueous solubility of 19.9 mg/mL to 23.0 mg/mL.[4][5] This suggests that 1-(4-Boc-aminobutyl)piperazine, with its longer alkyl chain, may exhibit slightly lower aqueous solubility but enhanced solubility in nonpolar organic solvents.

The following table summarizes the expected qualitative solubility of 1-(4-Boc-aminobutyl)piperazine in common organic solvents, extrapolated from data on related compounds.[6]

| Solvent Class | Solvent | Expected Solubility |

| Alcohols | Methanol, Ethanol | Soluble |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Soluble to Moderately Soluble |

| Esters | Ethyl acetate | Moderately Soluble |

| Ketones | Acetone | Soluble |

| Hydrocarbons | Hexane, Toluene | Slightly Soluble to Insoluble |

| Amides | Dimethylformamide (DMF) | Soluble |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | Soluble |

| Aqueous | Water | Slightly Soluble |

Experimental Determination of Solubility

For precise and quantitative solubility data, experimental determination is essential. The shake-flask method is a widely accepted and reliable technique for this purpose.[6]

Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of 1-(4-Boc-aminobutyl)piperazine in a specific organic solvent at a controlled temperature.

Materials:

-

1-(4-Boc-aminobutyl)piperazine (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of 1-(4-Boc-aminobutyl)piperazine to a known volume of the selected solvent in a sealed vial. The amount of solid added should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow for the settling of excess solid. For solvents where settling is slow, centrifugation at the same temperature can be used to separate the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant. Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique to determine the concentration of 1-(4-Boc-aminobutyl)piperazine.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Factors Influencing Solubility

The solubility of 1-(4-Boc-aminobutyl)piperazine is a complex interplay of its molecular structure and the properties of the solvent. A conceptual understanding of these factors is crucial for its practical application.

Figure 1. Key molecular determinants of 1-(4-Boc-aminobutyl)piperazine solubility.

Experimental Workflow Diagram

The systematic determination of solubility follows a well-defined workflow, from initial preparation to final analysis.

Figure 2. Experimental workflow for the shake-flask solubility determination method.

Conclusion

While quantitative solubility data for 1-(4-Boc-aminobutyl)piperazine remains scarce in the public domain, a strong qualitative understanding of its solubility can be derived from its molecular structure and comparison with related compounds. For researchers and drug development professionals, the provided experimental protocol offers a robust framework for obtaining precise solubility data tailored to their specific solvent systems and experimental conditions. A thorough understanding of its solubility is a critical first step in unlocking the full potential of this versatile building block in the synthesis of novel therapeutics.

References

Stability of 1-(4-Boc-aminobutyl)piperazine Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, prized for its reliability in masking amine functionalities. However, its stability is highly pH-dependent, being readily cleaved under acidic conditions. This technical guide provides an in-depth analysis of the stability of 1-(4-Boc-aminobutyl)piperazine, a key intermediate in pharmaceutical development, when subjected to various acidic environments. We will explore the kinetics and mechanisms of deprotection, common side reactions, and detailed experimental protocols for controlled Boc removal. Quantitative data is presented to inform reaction optimization and ensure the desired synthetic outcomes.

Introduction

1-(4-Boc-aminobutyl)piperazine is a versatile building block in drug discovery, incorporating a piperazine moiety known to enhance solubility and bioavailability, and a primary amine shielded by a Boc group. The selective removal of this acid-labile protecting group is a critical step in the synthesis of more complex molecules. Understanding the stability of the Boc group on this specific substrate under various acidic conditions is paramount for process optimization, yield maximization, and impurity control. This guide will serve as a comprehensive resource for chemists navigating the acidic deprotection of this important synthetic intermediate.

Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group from 1-(4-Boc-aminobutyl)piperazine proceeds through an acid-catalyzed pathway. The reaction is initiated by the protonation of the carbamate oxygen, followed by the departure of the stable tert-butyl cation. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.

Quantitative Data on Deprotection Conditions

The efficiency of Boc deprotection is highly dependent on the acid strength, concentration, solvent, temperature, and reaction time. Below is a summary of typical conditions and their outcomes. While specific kinetic data for 1-(4-Boc-aminobutyl)piperazine is not extensively published, the following tables provide a general guide based on studies of similar N-Boc piperazine derivatives.[1]

Table 1: Common Acidic Reagents and Conditions for Boc Deprotection

| Reagent | Solvent | Concentration | Temperature (°C) | Typical Reaction Time | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0 - 25 | 0.5 - 2 hours | Volatile and easy to remove, but can form stable salts.[2] |

| Hydrochloric Acid (HCl) | Dioxane or Methanol | 4 M | 25 | 1 - 4 hours | Often yields a crystalline hydrochloride salt, facilitating isolation.[2] |

| Hydrochloric Acid (HCl) | Ethanol/Water | 6 N | Reflux | ~5 hours | Harsher conditions, may not be suitable for sensitive substrates.[3] |

Table 2: Impact of Reaction Time on Deprotection Efficiency (Illustrative) [1]

| Reagent System | 5 min | 30 min | 1 hour | 2 hours |

| 50% TFA in DCM | ~78% | >95% | Complete | Complete |

| 4 M HCl in Dioxane | Incomplete | ~85% | >95% | Complete |

Note: Percentages are illustrative and represent the approximate extent of deprotection for a typical Boc-protected piperazine.

Potential Side Reactions and Mitigation Strategies

The primary side reaction during Boc deprotection is the alkylation of nucleophiles by the liberated tert-butyl cation.[2] The deprotected amine product itself is often the most abundant nucleophile, leading to the formation of a tert-butylated byproduct.

Common Side Reactions:

-

t-Butylation: The tert-butyl cation can alkylate the newly formed primary amine or the piperazine nitrogens.

-

Degradation of other acid-sensitive groups: If the substrate contains other acid-labile moieties, they may also be cleaved under the deprotection conditions.

-

Formation of stable salts: With TFA, the resulting trifluoroacetate salt can sometimes be difficult to handle or purify.[4]

Mitigation Strategies:

-

Use of Scavengers: Nucleophilic scavengers such as triisopropylsilane (TIS) or thioanisole can be added to the reaction mixture to trap the tert-butyl cation and prevent unwanted alkylation.[2]

-

Milder Conditions: Lowering the reaction temperature or using a less concentrated acid solution can help to minimize side reactions, although this may require longer reaction times.

-

Choice of Acid: Using HCl in dioxane can be advantageous as it often forms a crystalline hydrochloride salt that is easily isolated by filtration, separating it from soluble impurities.[2]

Detailed Experimental Protocols

The following protocols provide a starting point for the deprotection of 1-(4-Boc-aminobutyl)piperazine. Optimization may be required based on the specific scale and desired purity of the product.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[5]

-

Dissolution: Dissolve 1-(4-Boc-aminobutyl)piperazine (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Acid Addition: Slowly add TFA (5-10 eq) to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up:

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in water and basify to a pH >10 with a 1 M NaOH solution.[5]

-

Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to yield the deprotected 1-(4-aminobutyl)piperazine.

-

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane[2]

-

Dissolution: Dissolve 1-(4-Boc-aminobutyl)piperazine (1.0 eq) in a minimal amount of a suitable solvent such as methanol or dioxane in a round-bottom flask.

-

Acid Addition: Add a 4 M solution of HCl in dioxane (3-5 eq) to the stirred solution at room temperature.

-

Reaction: Stir the reaction for 1-4 hours. The hydrochloride salt of the deprotected product may precipitate out of solution. Monitor the reaction by TLC or LC-MS.

-

Isolation of the Salt:

-

Upon completion, the solvent can be removed under reduced pressure.

-

Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration.

-

-

Conversion to Free Base:

-

Suspend the isolated hydrochloride salt in a mixture of water and DCM.

-

Add saturated aqueous NaHCO₃ solution until the mixture is basic.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.

-

Conclusion

The acidic lability of the Boc group in 1-(4-Boc-aminobutyl)piperazine allows for its efficient removal under controlled conditions. The choice of acid, solvent, temperature, and reaction time are critical parameters that must be carefully considered to achieve high yields and minimize the formation of byproducts. By understanding the underlying reaction mechanism and potential pitfalls, researchers can devise robust and reproducible deprotection strategies. The protocols and data presented in this guide offer a solid foundation for the successful application of this crucial synthetic transformation in the development of novel therapeutics.

References

A Comprehensive Technical Guide to the Storage and Handling of 1-(4-Boc-aminobutyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential information and best-practice protocols for the safe storage and handling of 1-(4-Boc-aminobutyl)piperazine. Adherence to these guidelines is crucial for ensuring the integrity of the compound and the safety of laboratory personnel.

Compound Information

| Property | Value |

| Chemical Name | tert-butyl (4-(piperazin-1-yl)butyl)carbamate |

| CAS Number | 874831-61-5 |

| Molecular Formula | C13H27N3O2 |

| Molecular Weight | 257.38 g/mol |

Storage Guidelines

Proper storage of 1-(4-Boc-aminobutyl)piperazine is critical to maintain its stability and purity. The following table summarizes the recommended storage conditions.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerator (2-8 °C) | To minimize degradation and maintain chemical stability. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent oxidation and reaction with atmospheric components. |

| Container | Tightly closed, properly labeled containers. Polyethylene or polypropylene are suitable. | To prevent contamination and exposure to moisture and air. |

| Light Exposure | Protect from light. | Some related compounds are light-sensitive; this is a precautionary measure. |

| Moisture | Keep in a dry place. | The compound may be hygroscopic. |

Incompatible Materials

To prevent hazardous reactions and degradation of the compound, avoid storage with the following materials:

-

Strong oxidizing agents

-

Strong acids

-

Acid anhydrides

-

Acid chlorides

Handling Protocols

Safe handling of 1-(4-Boc-aminobutyl)piperazine requires adherence to standard laboratory safety procedures and the use of appropriate personal protective equipment (PPE).

Engineering Controls

-

Ventilation: Handle in a well-ventilated area.[1] For procedures that may generate dust or aerosols, a chemical fume hood is required.

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling this compound.

| Body Part | Protection | Specification |

| Hands | Chemical-resistant gloves | Impervious gloves (e.g., nitrile, neoprene). |

| Eyes/Face | Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards. | Conforming to EN166 or NIOSH approved. |

| Body | Laboratory coat, chemical-resistant apron. | To prevent skin contact. |

| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if ventilation is inadequate or if dust/aerosols are generated. |

General Handling Workflow

The following diagram illustrates the standard workflow for safely handling 1-(4-Boc-aminobutyl)piperazine.

Spill and Emergency Procedures

Spill Cleanup Protocol

In the event of a spill, follow these steps to ensure safety and proper cleanup.

First Aid Measures

The following table summarizes first aid procedures in case of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[2] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2] |

Disposal Guidelines

Dispose of 1-(4-Boc-aminobutyl)piperazine and its containers in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains.[2]

This technical guide is intended to provide comprehensive guidance for the safe storage and handling of 1-(4-Boc-aminobutyl)piperazine. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

Technical Guide: 13C NMR Characterization of 1-(4-Boc-aminobutyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 13C Nuclear Magnetic Resonance (NMR) characterization of 1-(4-Boc-aminobutyl)piperazine. Due to the absence of direct experimental data in publicly available literature, this guide presents a predicted 13C NMR data set based on the analysis of structurally similar compounds. The methodologies, data interpretation, and logical workflows provided herein are intended to serve as a valuable resource for researchers involved in the synthesis, purification, and characterization of piperazine-containing compounds.

Predicted 13C NMR Data

The following table summarizes the predicted 13C NMR chemical shifts for 1-(4-Boc-aminobutyl)piperazine. These predictions are derived from the known chemical shifts of N-Boc protected amines and various substituted piperazine derivatives. The assignments are correlated with the molecular structure illustrated in Figure 1.

| Carbon Atom | Predicted Chemical Shift (ppm) | Justification |

| C1 (Boc C=O) | ~156 | Typical chemical shift for the carbonyl carbon in a Boc protecting group.[1] |

| C2 (Boc C(CH₃)₃) | ~79 | Characteristic chemical shift for the quaternary carbon of the tert-butyl group in a Boc protecting group.[1] |

| C3 (Boc C(CH₃)₃) | ~28 | Typical chemical shift for the methyl carbons of the tert-butyl group in a Boc protecting group.[1] |

| C4, C8 (Piperazine -CH₂-N) | ~53-55 | Expected range for piperazine ring carbons adjacent to the substituted nitrogen. |

| C5, C7 (Piperazine -CH₂-N) | ~45-47 | Expected range for piperazine ring carbons adjacent to the unsubstituted nitrogen.[2][3] |

| C9 (-CH₂-N) | ~58-60 | Aliphatic carbon directly attached to the piperazine nitrogen. |

| C10 (-CH₂-) | ~27-29 | Aliphatic methylene carbon. |

| C11 (-CH₂-) | ~25-27 | Aliphatic methylene carbon. |

| C12 (-CH₂-NHBoc) | ~40-42 | Aliphatic carbon attached to the Boc-protected nitrogen. |

Molecular Structure and Atom Numbering

Caption: Molecular structure of 1-(4-Boc-aminobutyl)piperazine with atom numbering for NMR assignments.

Experimental Protocol for 13C NMR Spectroscopy

The following is a generalized experimental protocol for acquiring the 13C NMR spectrum of 1-(4-Boc-aminobutyl)piperazine. This protocol is based on standard practices for the analysis of organic molecules of similar complexity.[2][3]

1. Sample Preparation:

-

Sample Weight: Weigh approximately 10-20 mg of the purified 1-(4-Boc-aminobutyl)piperazine.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of compound. The choice of solvent can slightly affect the chemical shifts.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). If not already present in the sealed NMR tube of deuterated solvent, a small amount can be added.

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is suitable for obtaining a well-resolved spectrum.

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar).

-

Acquisition Parameters:

-

Spectral Width: Approximately 200-250 ppm.

-

Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

Processing:

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

-

Workflow for 13C NMR Characterization

The following diagram illustrates the general workflow for the characterization of 1-(4-Boc-aminobutyl)piperazine using 13C NMR spectroscopy.

Caption: A generalized workflow for the 13C NMR characterization of a synthesized compound.

Conclusion

This technical guide provides a predictive framework for the 13C NMR characterization of 1-(4-Boc-aminobutyl)piperazine. While the provided chemical shifts are based on sound chemical principles and data from analogous structures, experimental verification is essential for definitive structural confirmation. The outlined experimental protocol and workflow offer a robust starting point for researchers and professionals in the field of drug development and chemical synthesis to confidently characterize this and similar molecules.

References

- 1. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

Mass Spectrometry Analysis of 1-(4-Boc-aminobutyl)piperazine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 1-(4-Boc-aminobutyl)piperazine, a key intermediate in pharmaceutical and organic synthesis. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visualizations of analytical workflows and fragmentation pathways.

Introduction

1-(4-Boc-aminobutyl)piperazine (Molecular Formula: C13H27N3O2, Molecular Weight: 257.37 g/mol ) is a bifunctional molecule containing a piperazine ring and a Boc-protected primary amine.[1][2] Accurate characterization and quantification of this compound are crucial for ensuring the quality and purity of downstream products. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the analysis of such compounds due to its high sensitivity and selectivity.[3] This guide will detail the expected fragmentation patterns of 1-(4-Boc-aminobutyl)piperazine and provide a robust LC-MS/MS method for its analysis.

Mass Spectrometry Fragmentation Pathway

The fragmentation of 1-(4-Boc-aminobutyl)piperazine in mass spectrometry is primarily driven by the lability of the tert-butoxycarbonyl (Boc) protecting group and the characteristic cleavage of the piperazine ring. Under typical positive ion electrospray ionization (ESI) conditions, the molecule will be protonated to form the [M+H]+ ion at m/z 258.38.

The major fragmentation pathways for the [M+H]+ ion of 1-(4-Boc-aminobutyl)piperazine are illustrated below. The primary fragmentation event is the neutral loss of isobutylene (56 Da) from the Boc group, a characteristic fragmentation for Boc-protected amines.[4] This is often followed by the loss of carbon dioxide (44 Da). Further fragmentation involves the cleavage of the piperazine ring and the butyl chain.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of 1-(4-Boc-aminobutyl)piperazine.[3] A typical workflow for quantitative analysis is depicted below.

Experimental Protocol

The following protocol provides a starting point for developing a quantitative LC-MS/MS method for 1-(4-Boc-aminobutyl)piperazine. Optimization of parameters may be required for specific instrumentation and sample matrices.

Sample Preparation:

-

Prepare a stock solution of 1-(4-Boc-aminobutyl)piperazine in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition.

-

For unknown samples, dissolve and dilute them in the initial mobile phase to a concentration within the calibration range.

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[3]

-

Mobile Phase A: 0.1% Formic acid in water.[3]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]

-

Gradient: A suitable gradient to ensure separation from potential impurities. A starting point could be 5% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions.

-

Flow Rate: 0.3 mL/min.[3]

-

Column Temperature: 40 °C.[3]

-

Injection Volume: 5 µL.

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (Q1): m/z 258.4.

-

Product Ions (Q3): Monitor at least two product ions for confirmation and quantification (e.g., m/z 202.1 and m/z 158.1).

-

Collision Energy: Optimize for the specific instrument to maximize the signal of the product ions.

-

Source Parameters: Optimize desolvation temperature, gas flows, and capillary voltage for the specific instrument.

Data Presentation

Quantitative data from the LC-MS/MS analysis should be summarized in a clear and concise table. This allows for easy comparison of different samples or batches.

| Sample ID | Retention Time (min) | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Peak Area (Product Ion 1) | Concentration (µg/mL) |

| Standard 1 | 3.21 | 258.4 | 202.1 | 158.1 | 15,234 | 0.1 |

| Standard 2 | 3.21 | 258.4 | 202.1 | 158.1 | 75,678 | 0.5 |

| Standard 3 | 3.22 | 258.4 | 202.1 | 158.1 | 151,345 | 1.0 |

| Standard 4 | 3.21 | 258.4 | 202.1 | 158.1 | 755,987 | 5.0 |

| Standard 5 | 3.22 | 258.4 | 202.1 | 158.1 | 1,520,123 | 10.0 |

| Unknown 1 | 3.21 | 258.4 | 202.1 | 158.1 | 456,789 | 3.0 |

| Unknown 2 | 3.22 | 258.4 | 202.1 | 158.1 | 987,654 | 6.5 |

Table 1: Example of Quantitative Data Summary for 1-(4-Boc-aminobutyl)piperazine Analysis.

The expected major ions from the mass spectrometry analysis are summarized in the table below.

| Ion Description | Proposed Structure | Calculated m/z |

| [M+H]+ | C13H28N3O2+ | 258.22 |

| [M+H - C4H8]+ | C9H20N3O2+ | 202.15 |

| [M+H - C4H8 - CO2]+ | C8H20N3+ | 158.16 |

| Piperazine Ring Opening Fragment | C6H14N2+ | 114.12 |

| Piperazine Ring Fragment | C4H9N2+ | 85.08 |

| Butylamine Fragment | C4H11N+ | 73.09 |

Table 2: Predicted m/z Values of Key Fragments of 1-(4-Boc-aminobutyl)piperazine.

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometry analysis of 1-(4-Boc-aminobutyl)piperazine. The predicted fragmentation pathway, detailed LC-MS/MS protocol, and structured data presentation will aid researchers in the accurate identification and quantification of this important chemical intermediate. The provided methodologies and visualizations serve as a valuable resource for quality control and process monitoring in research and drug development settings.

References

In-Depth Technical Guide to 1-(4-Boc-aminobutyl)piperazine: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Boc-aminobutyl)piperazine, also known by its systematic name tert-butyl (4-(piperazin-1-yl)butyl)carbamate, is a bifunctional chemical building block of significant interest in contemporary drug discovery. Its molecular structure, featuring a Boc-protected primary amine and a reactive secondary amine on a piperazine ring connected by a butyl chain, makes it a valuable linker molecule. This guide provides a comprehensive technical overview of its commercial availability, physicochemical properties, synthesis, and its pivotal role in the development of Proteolysis Targeting Chimeras (PROTACs).

Commercial Availability and Physicochemical Properties

1-(4-Boc-aminobutyl)piperazine is commercially available from various chemical suppliers catering to the research and development sector. It is primarily utilized as a linker in the synthesis of PROTACs[1][2][3].

Table 1: Physicochemical Properties of 1-(4-Boc-aminobutyl)piperazine

| Property | Value | Reference |

| CAS Number | 874831-61-5 | [1] |

| Molecular Formula | C₁₃H₂₇N₃O₂ | [1] |

| Molecular Weight | 257.38 g/mol | [1] |

| Alternate Name | tert-butyl (4-(piperazin-1-yl)butyl)carbamate |

While specific purity and impurity profiles are supplier-dependent and typically provided on a lot-specific Certificate of Analysis, this compound is generally available in high purity suitable for synthetic applications in drug discovery. Researchers are advised to request a Certificate of Analysis from their chosen supplier for detailed quantitative data.

Table 2: Representative Commercial Suppliers

| Supplier | Catalog Number |

| MedChemExpress | HY-W088455 |

| --- | --- |

| This list is not exhaustive and represents a sample of suppliers. |

Synthesis

A related synthetic procedure for a different piperazine derivative involves the dropwise addition of ethereal HCl to a stirred solution of tert-butyl piperazine-1-carboxylate in a mixture of methanol and dichloromethane at 0°C. After stirring, the solvent and excess HCl are removed under reduced pressure, and the resulting solid is dissolved in water. This example of a deprotection and workup of a Boc-protected piperazine provides insight into the types of manipulations this class of compounds undergoes[4].

Core Application: A Versatile Linker in PROTACs

The primary and most significant application of 1-(4-Boc-aminobutyl)piperazine is as a linker molecule in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome[1][2][3].

The 1-(4-Boc-aminobutyl)piperazine molecule serves as a crucial component of the linker that connects the target protein-binding ligand (warhead) to the E3 ligase-binding ligand. The piperazine ring can impart a degree of rigidity to the linker, which can be advantageous for optimizing the ternary complex formation between the target protein and the E3 ligase.

Experimental Workflow in PROTAC Synthesis

The synthesis of a PROTAC utilizing a piperazine-based linker, such as one derived from 1-(4-Boc-aminobutyl)piperazine, typically follows a modular and stepwise approach.

Figure 1. General experimental workflow for the synthesis and evaluation of a PROTAC.

Signaling Pathway of PROTAC Action

The signaling pathway initiated by a PROTAC involves hijacking the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS).

Figure 2. Signaling pathway of PROTAC-mediated protein degradation.

Conclusion

1-(4-Boc-aminobutyl)piperazine is a key chemical tool for researchers and drug developers working on targeted protein degradation. Its bifunctional nature and the structural characteristics of the piperazine moiety make it a valuable linker for the synthesis of PROTACs. A thorough understanding of its properties, availability, and application in the context of the PROTAC synthetic workflow and mechanism of action is essential for its effective use in the development of this promising new class of therapeutics.

References

The Strategic Role of Boc Protection in the Synthesis and Application of 1-(4-Boc-aminobutyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pivotal role of the tert-butoxycarbonyl (Boc) protecting group in the chemistry of 1-(4-Boc-aminobutyl)piperazine, a versatile building block in medicinal chemistry. We will explore the strategic application of the Boc group to direct synthetic pathways, detail experimental protocols for its removal, and present quantitative data to inform laboratory practice.

The Core Function of Boc Protection in 1-(4-Boc-aminobutyl)piperazine

1-(4-Boc-aminobutyl)piperazine, also known as tert-butyl (4-(piperazin-1-yl)butyl)carbamate, is a bifunctional molecule featuring a piperazine ring and a primary amine at the terminus of a butyl chain. The strategic placement of the acid-labile Boc group on the primary amine is fundamental to its utility as a synthetic intermediate.

The primary role of the Boc group in this molecule is to differentiate the reactivity of the three nitrogen atoms . Amines are nucleophilic and basic, and in a molecule with three amine functionalities, uncontrolled reactions would lead to a mixture of products. The Boc group effectively "masks" the primary amine, rendering it non-nucleophilic and non-basic under conditions used to functionalize the piperazine nitrogens.[1][2]

This protection scheme allows for selective reactions to occur at the secondary nitrogen (position 1) of the piperazine ring, such as N-alkylation or N-arylation, without interference from the more reactive primary amine on the side chain.[1][3] This is a common strategy in the synthesis of complex molecules and active pharmaceutical ingredients (APIs), where the piperazine moiety is a "privileged scaffold" known to impart favorable pharmacokinetic properties.[4]

The logical workflow for utilizing 1-(4-Boc-aminobutyl)piperazine in a multi-step synthesis is outlined below.

Experimental Protocols: Boc Group Removal (Deprotection)

The removal of the Boc group is a critical step to unmask the primary amine for subsequent reactions, such as amide bond formation or reductive amination. This is typically achieved under acidic conditions, which cleave the carbamate to release the free amine, carbon dioxide, and a stable tert-butyl cation.[5] Two standard, high-yield protocols are detailed below.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a common and highly effective method for Boc deprotection.[5]

Materials:

-

1-(4-Boc-aminobutyl)piperazine

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 1-(4-Boc-aminobutyl)piperazine (1.0 equiv.) in anhydrous DCM to a concentration of approximately 0.1-0.2 M in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA (5-10 equiv.) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Once complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).

-

Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to yield the deprotected product, 1-(4-aminobutyl)piperazine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane or Methanol

This method is an alternative to TFA and yields the hydrochloride salt of the product, which often precipitates and can be easily isolated.[6]

Materials:

-

1-(4-Boc-aminobutyl)piperazine

-

Methanol or 1,4-Dioxane

-

4M HCl in 1,4-Dioxane (or concentrated HCl if using methanol)

-

Diethyl ether

Procedure:

-

Dissolve 1-(4-Boc-aminobutyl)piperazine (1.0 equiv.) in a minimal amount of methanol or 1,4-dioxane.

-

Add a 4M solution of HCl in 1,4-dioxane (3-5 equiv.) to the stirred solution at room temperature.

-

Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours. Monitor progress by TLC or LC-MS.

-

Often, the dihydrochloride salt of the product will precipitate from the solution.

-

Upon completion, the product can be isolated by filtration if a precipitate has formed. Wash the solid with cold diethyl ether.

-

Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.

-

To obtain the free base, the salt is dissolved in water and basified with a strong base (e.g., NaOH or KOH) to pH > 11, followed by extraction with an organic solvent like DCM or ethyl acetate.[7]

The mechanism for acid-catalyzed Boc deprotection is illustrated below.

Quantitative Data and Method Comparison

While specific yield data for the deprotection of 1-(4-Boc-aminobutyl)piperazine is not extensively published, high yields (typically >90%) can be expected for these standard procedures when performed correctly.[8] The choice of method depends on the stability of other functional groups in the molecule and the desired form of the final product (free base vs. salt).

| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |

| Acid | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |

| Solvent | Dichloromethane (DCM) | 1,4-Dioxane or Methanol |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 1 - 4 hours | 1 - 4 hours |

| Work-up | Aqueous basic wash-up | Precipitation or evaporation |

| Product Form | Free Base | Hydrochloride Salt |

| Advantages | Product isolated as free base. | Simple isolation if product precipitates. |

| Disadvantages | Requires aqueous work-up. | Requires conversion to free base if needed. |

Table 1: Comparison of Common Boc-Deprotection Protocols.

Conclusion

The Boc protecting group is an essential tool in synthetic organic chemistry, and its application in 1-(4-Boc-aminobutyl)piperazine is a clear example of strategic chemical design. By selectively deactivating the primary amine, the Boc group directs the reactivity of the molecule, allowing for the controlled and efficient synthesis of complex piperazine-containing compounds. The deprotection of the Boc group is a straightforward process, reliably achieved under mild acidic conditions using well-established protocols. This strategic protection and deprotection sequence makes 1-(4-Boc-aminobutyl)piperazine a valuable and versatile intermediate for drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Page loading... [guidechem.com]

- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis [mdpi.com]

- 7. jgtps.com [jgtps.com]

- 8. "Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-ha" by Christopher Alexander Wilhelmsen [surface.syr.edu]

The Piperazine Motif: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in medicinal chemistry. Its unique structural and physicochemical properties have established it as a "privileged scaffold," a molecular framework that is recurrently found in a multitude of biologically active compounds. This technical guide provides a comprehensive overview of the role of piperazine derivatives in drug discovery, detailing their synthesis, mechanism of action, and therapeutic applications, with a focus on quantitative data, experimental protocols, and the visualization of key biological pathways.

The Physicochemical Advantage of the Piperazine Ring

The prevalence of the piperazine moiety in numerous FDA-approved drugs is not coincidental. The two nitrogen atoms confer a range of advantageous properties that enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. These include:

-

Improved Aqueous Solubility: The basic nature of the nitrogen atoms allows for salt formation, which generally increases water solubility, a crucial factor for drug formulation and administration.

-

Enhanced Bioavailability: The polarity and hydrogen bonding capacity of the piperazine ring can lead to improved absorption and distribution characteristics.[1][2]

-

Modulation of Lipophilicity: The piperazine core provides a versatile scaffold for the attachment of various substituents, allowing for the fine-tuning of a molecule's lipophilicity to optimize its ADME (absorption, distribution, metabolism, and excretion) properties.

-

Structural Rigidity and Conformational Control: The chair-like conformation of the piperazine ring can impart a degree of rigidity to a molecule, which can be beneficial for selective binding to a biological target.[1]

Therapeutic Applications of Piperazine Derivatives

The versatility of the piperazine scaffold has led to its incorporation into drugs targeting a wide array of diseases. This section explores some of the key therapeutic areas where piperazine derivatives have made a significant impact.

Oncology

Piperazine derivatives are prominent in modern cancer therapy, often targeting key signaling pathways involved in cell proliferation and survival. A notable example is Imatinib , a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). It functions as a potent inhibitor of the Bcr-Abl tyrosine kinase.

Quantitative Data for Anticancer Piperazine Derivatives:

| Compound | Target(s) | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| Imatinib | Bcr-Abl, c-Kit, PDGFR | K562 (CML) | 0.25 µM (IC50) | |

| Novel Piperazine Derivative | PI3K/AKT, Src, BCR-ABL | K562 (Leukemia) | 0.06-0.16 µM (GI50) | [3] |

| Chalcone-piperazine derivative 5 | Not specified | A549 (Lung) | 0.19 µM (IC50) | [4] |

| Bergenin-piperazine hybrid 5a | Not specified | CAL-27 (Tongue) | 15.41 µM (IC50) | [5] |

| Bergenin-piperazine hybrid 5c | Not specified | CAL-27 (Tongue) | 18.23 µM (IC50) | [5] |

Central Nervous System (CNS) Disorders

The ability of the piperazine ring to interact with neurotransmitter receptors has made it a valuable component in drugs for various CNS disorders, including depression, anxiety, and psychosis.[6] Many of these drugs modulate the activity of serotonin (5-HT) and dopamine receptors.

Quantitative Data for CNS-Active Piperazine Derivatives:

| Compound | Target(s) | Activity (Ki) | Reference |

| Compound 6a | 5-HT1A Receptor | 1.28 nM | [7] |

| Risperidone | D2, 5-HT2A Receptors | 3.2 nM (D2), 0.2 nM (5-HT2A) | [8] |

| Aripiprazole | D2, 5-HT1A, 5-HT2A Receptors | 0.8 nM (D2), 1.2 nM (5-HT1A), 3.5 nM (5-HT2A) | [8] |

| Compound 22 | D2 Receptor | 53 nM | [9] |

| Compound 6a (N-phenylpiperazine) | D3 Receptor | 1.4 nM | [10] |

Anthelmintic Applications

Historically, piperazine and its salts were widely used as anthelmintic agents for the treatment of roundworm and pinworm infections.[11] The mechanism of action involves paralysis of the parasites, leading to their expulsion from the host.

Antiviral and Antifungal Activity

Recent research has highlighted the potential of piperazine derivatives as antiviral and antifungal agents.

Quantitative Data for Antimicrobial Piperazine Derivatives:

| Compound | Organism/Virus | Activity (MIC/EC50) | Reference |

| 2-phenylpiperazine derivative 25 | Zika Virus | 3.9 µM (EC50) | [12] |

| 2-methylpiperazine derivative 8 | Dengue Virus | 10.7 µM (EC50) | [12] |

| N-phenylpiperazine derivative | M. kansasii | 15.0 µM (MIC) | [13] |

| Pyrimidine-piperazine derivative 4b | S. aureus | 40 µg/ml (Good Activity) | [14] |

| Pyrimidine-piperazine derivative 4a | A. niger | 40 µg/ml (Significant Activity) | [14] |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of piperazine derivatives are mediated through their interaction with various biological targets and signaling pathways.

PI3K/Akt/mTOR Signaling Pathway in Cancer

Many piperazine-based anticancer agents function by inhibiting components of the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[2][8]

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of piperazine-based drugs.

Serotonin 5-HT1A Receptor Signaling in CNS

Piperazine derivatives often target serotonin receptors to exert their antidepressant and anxiolytic effects. The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a key target.

Caption: Simplified signaling cascade of the serotonin 5-HT1A receptor modulated by piperazine agonists.

Dopamine D2 Receptor Signaling in CNS

Antipsychotic piperazine derivatives frequently act as antagonists at dopamine D2 receptors, another class of GPCRs.

Caption: The inhibitory effect of piperazine-based antagonists on dopamine D2 receptor signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of piperazine derivatives.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete culture medium

-

Piperazine derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the piperazine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[15]

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a piperazine derivative in a rodent model.

Materials:

-

Sprague Dawley rats (male, 250-300 g)

-

Piperazine derivative formulation (for oral or intravenous administration)

-

Gavage needles (for oral administration)

-

Catheters (for blood collection)

-

Heparinized tubes

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Acclimatization: Acclimatize rats for at least one week before the study with free access to food and water.

-

Dosing: Fast the rats overnight before dosing. Administer the piperazine derivative at a specific dose via oral gavage or intravenous injection.

-

Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or a catheter at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of the piperazine derivative in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life) using non-compartmental analysis software.[16][17]

Protocol 3: Synthesis of Cetirizine Dihydrochloride

This protocol describes a laboratory-scale synthesis of the antihistamine cetirizine.[15]

Step 1: N-Alkylation

-

To a stirred solution of 1-[(4-chlorophenyl)phenylmethyl]piperazine (1.0 eq) and sodium carbonate (2.5 eq) in toluene, heat the mixture to 80-85°C.

-

In a separate vessel, prepare an aqueous solution of 2-chloroethoxyacetic acid (1.2 eq) and sodium hydroxide (1.2 eq) to form sodium 2-(2-chloroethoxy)acetate.

-

Slowly add the aqueous solution of sodium 2-(2-chloroethoxy)acetate to the reaction mixture over 1-2 hours.

-

Reflux the reaction mixture for 12-16 hours, monitoring the reaction by TLC or HPLC.

-

After completion, cool the mixture, add water, and separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Cetirizine.

Step 2: Salt Formation

-

Dissolve the crude Cetirizine (1.0 eq) in acetone.

-

Cool the solution to 0-5°C.

-

Slowly add a solution of hydrochloric acid in isopropanol (2.2 eq) dropwise.

-

Stir the resulting slurry at 0-5°C for 2-4 hours.

-

Filter the white precipitate, wash with cold acetone, and dry under vacuum to yield Cetirizine Dihydrochloride.

Conclusion

The piperazine scaffold continues to be a remarkably fruitful starting point for the design and discovery of new therapeutic agents. Its favorable physicochemical properties and synthetic tractability have cemented its status as a privileged structure in medicinal chemistry. The diverse range of biological activities exhibited by piperazine derivatives, from anticancer to CNS modulation, underscores the vast potential that remains to be explored. As our understanding of disease biology deepens, the strategic application of the piperazine motif will undoubtedly lead to the development of novel and effective medicines for a wide spectrum of human ailments.

References

- 1. Anti-TMV activity based flavonol derivatives containing piperazine sulfonyl: Design, synthesis and mechanism study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Process for the preparation of ziprasidone - Patent 1975169 [data.epo.org]

- 5. Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity evaluation against Zika and Dengue viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Signal transduction pathways modulated by the D2 subfamily of dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. US6046332A - Methods for the manufacture of cetirizine - Google Patents [patents.google.com]

- 11. CN102321047A - Preparation method of cetirizine hydrochloride - Google Patents [patents.google.com]

- 12. usiena-air.unisi.it [usiena-air.unisi.it]

- 13. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. bio-protocol.org [bio-protocol.org]

Synthesis of 1-(4-Boc-aminobutyl)piperazine from Piperazine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 1-(4-Boc-aminobutyl)piperazine, a valuable intermediate in pharmaceutical research and drug development. The protocol outlines a two-step process commencing with the selective mono-N-Boc protection of piperazine, followed by the N-alkylation of the resulting 1-Boc-piperazine with N-(4-bromobutyl)-tert-butylcarbamate. This method is designed to ensure high selectivity and yield, minimizing the formation of undesired disubstituted byproducts. Detailed experimental procedures, purification techniques, and characterization data are presented to facilitate replication and application in a laboratory setting.

Introduction

Piperazine and its derivatives are ubiquitous structural motifs in a vast array of pharmacologically active compounds, contributing to improved pharmacokinetic and pharmacodynamic properties. The synthesis of monosubstituted piperazines is a critical step in the development of new chemical entities. A common challenge in the functionalization of piperazine is achieving selective mono-substitution due to the presence of two reactive secondary amine groups. The use of a tert-butyloxycarbonyl (Boc) protecting group is a robust strategy to circumvent this issue. By protecting one nitrogen atom, the other can be selectively functionalized, followed by deprotection if necessary. This application note details a reliable method for the synthesis of 1-(4-Boc-aminobutyl)piperazine, a key building block for more complex molecules.

Reaction Scheme

The synthesis proceeds in two main steps:

-

Mono-N-Boc Protection of Piperazine: Piperazine is reacted with di-tert-butyl dicarbonate (Boc)₂O to yield 1-Boc-piperazine.

-

N-Alkylation of 1-Boc-piperazine: The protected piperazine is then alkylated with N-(4-bromobutyl)-tert-butylcarbamate to introduce the Boc-protected aminobutyl side chain.

Experimental Protocol

Materials and Methods